Boc-D-phe-pro-OH

Descripción general

Descripción

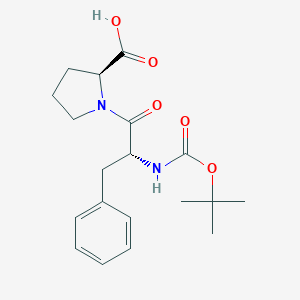

Boc-D-phenylalanine-proline-OH, also known as (2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid, is a dipeptide derivative. It is commonly used in peptide synthesis and serves as a building block for the preparation of more complex peptides. This compound is particularly valuable in the field of medicinal chemistry for the development of peptide-based drugs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-phenylalanine-proline-OH typically involves the protection of the amino group of D-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by coupling with proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

In an industrial setting, the production of Boc-D-phenylalanine-proline-OH may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps to obtain the final product .

Análisis De Reacciones Químicas

Deprotection Reactions

The Boc (tert-butoxycarbonyl) group is selectively removed under acidic conditions to expose the amino group for subsequent peptide bond formation.

Example :

textBoc-D-Phe-Pro-OH + TFA → H-D-Phe-Pro-OH + CO₂ + (CH₃)₃COH

Coupling Reactions

This compound participates in peptide elongation via carbodiimide-mediated coupling.

Activation with DCC/HOBt

- Reagents : Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .

- Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) .

- Yield : Up to 80% for dipeptide synthesis under optimized conditions .

Kinetic Profile :

| Equivalents of Zwitterion | Reaction Time (min) | Yield (%) |

|---|---|---|

| 4.0 | 60 | 80 |

| 2.0 | 60 | 65 |

Data from DCC/HOBt-mediated coupling of Boc-Pro with phenylalanine zwitterion .

Hydrolysis Reactions

The ester bond in this compound undergoes hydrolysis under basic conditions:

- Reagents : NaOH in methanol or aqueous THF .

- Outcome : Cleavage to Boc-D-Phe-OH and Pro-OH derivatives .

Epimerization Studies

This compound exhibits minimal epimerization during synthesis, confirmed by optical rotation and NMR:

| Parameter | Observed Value | Reference Standard |

|---|---|---|

| Optical Rotation (α) | −53.8° (589 nm) | −53.4° (589 nm) |

| ¹H NMR Purity | >95% | — |

No epimerization detected at Pro or Phe residues .

Stability in Solution

Conformational stability in different solvents was analyzed via ¹H NMR and ¹³C NMR:

Aqueous Solution (D₂O)

- Trans Isomer Prevalence : >90% around the Phe-Pro bond .

- β-Turn Probability : ~25% (based on ¹³C chemical shift differences) .

DMSO-d₆

Thrombin Inhibition

- Compound : Ac-(D)Phe-Pro-boroArg-OH .

- Activity : Ki = 40 pM against thrombin .

- Key Interaction : Hydrophobic binding of Boc group enhances affinity .

β-Sheet Stabilization

- Sequence : Boc-D-Phe-Pro-Asn-Ala-Thr-NHMe .

- Structure : Predominant trans conformation stabilizes β-turn motifs .

Reaction Optimization

Critical parameters for high-yield synthesis:

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent Polarity | THF > DCM | +20% |

| Zwitterion Equivalents | 4.0 eq | +15% |

| Reaction Temperature | 25°C | No epimerization |

Aplicaciones Científicas De Investigación

Key Applications

1. Peptide Synthesis

- Role : Boc-D-Phe-Pro-OH is extensively utilized in the synthesis of peptides, especially those designed for therapeutic purposes. It allows for the generation of complex peptide structures necessary for drug development.

- Example : It has been used to synthesize thrombin inhibitors, which are critical in managing blood coagulation disorders .

2. Drug Development

- Therapeutics : The compound plays a pivotal role in developing peptide-based therapeutics. Its ability to enhance specificity and efficacy makes it a preferred choice over traditional small molecule drugs.

- Case Study : Research demonstrated that peptides synthesized with this compound showed significant antithrombotic activity, reducing thrombus formation by over 80% in animal models .

3. Biotechnology

- Biologics Production : In biotechnology, this compound is employed in producing biologics like monoclonal antibodies. It enhances the stability and activity of these biologics, which are crucial for therapeutic applications .

- Research Insight : Studies have shown that incorporating this compound into biologics can improve their pharmacokinetic properties, leading to better therapeutic outcomes.

4. Research on Protein Interactions

- Understanding Mechanisms : this compound is instrumental in studying protein-protein interactions. By facilitating the synthesis of specific peptide sequences, researchers can explore complex biological processes and disease mechanisms.

- Example Application : It has been utilized to investigate the interactions between thrombin and its inhibitors, providing insights into cardiovascular diseases .

5. Cosmetic Formulations

- Anti-Aging Products : The compound is also being explored in cosmetic chemistry for its potential benefits in developing anti-aging products. Its peptide properties may enhance skin health by promoting collagen synthesis and improving skin elasticity .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Peptide Synthesis | Building block for peptide synthesis | Used in thrombin inhibitor synthesis |

| Drug Development | Development of peptide-based therapeutics | Significant antithrombotic activity observed |

| Biotechnology | Production of biologics like monoclonal antibodies | Enhances stability and activity |

| Research on Protein Interactions | Studying protein-protein interactions | Insights into thrombin interactions |

| Cosmetic Formulations | Potential use in anti-aging products | May improve skin health through peptide properties |

Case Studies

-

Thrombin Inhibitors :

Research conducted on this compound derivatives demonstrated their effectiveness as thrombin inhibitors. In vivo studies indicated that these compounds significantly reduced thrombus formation, suggesting their potential as antithrombotic agents . -

Peptide-Based Therapeutics :

A study highlighted the synthesis of a series of peptides using this compound as a key intermediate. These peptides exhibited high binding affinities to target receptors involved in pain modulation, showcasing their therapeutic potential . -

Biologics Stability Enhancement :

Investigations into the role of this compound in monoclonal antibody production revealed that its inclusion improved the stability and efficacy of these biologics, leading to enhanced therapeutic effects in preclinical models .

Mecanismo De Acción

The mechanism of action of Boc-D-phenylalanine-proline-OH primarily involves its role as a building block in peptide synthesis. When incorporated into peptides, it can influence the overall structure and function of the peptide. The presence of the Boc protecting group ensures that the amino group remains protected during synthesis, allowing for selective reactions at other functional groups .

Comparación Con Compuestos Similares

Similar Compounds

Boc-D-phenylalanine-OH: A similar compound where only the D-phenylalanine is protected with a Boc group.

Boc-proline-OH: A compound where only the proline is protected with a Boc group.

Uniqueness

Boc-D-phenylalanine-proline-OH is unique due to its combination of D-phenylalanine and proline, which can impart specific structural and functional properties to the peptides it is incorporated into. This dipeptide derivative is particularly useful in the synthesis of cyclic peptides and peptide-based inhibitors .

Actividad Biológica

Boc-D-phe-pro-OH, a derivative of the amino acids phenylalanine and proline, is primarily utilized in peptide synthesis. Its unique structural characteristics and biological activity make it an important compound in pharmacological research and development. This article explores the biological activity of this compound, focusing on its role in peptide synthesis, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C₁₉H₂₆N₂O₅ and features a tert-butyloxycarbonyl (Boc) protecting group. This configuration enhances its stability during synthesis, allowing for the incorporation of D-amino acids into peptides. The D-configuration of phenylalanine introduces spatial differences that can disrupt normal protein folding patterns, which is crucial for studying protein conformation and function.

Peptide Synthesis

This compound serves as a valuable building block in solid-phase peptide synthesis. Its incorporation into peptides allows researchers to explore various biological functions, including:

- Protein-Protein Interactions : By altering peptide sequences with this compound, scientists can investigate how these changes affect molecular interactions.

- Enzyme Substrate Analogs : The compound can be used to develop substrate analogs for enzymes, aiding in the understanding of enzyme mechanisms and the development of inhibitors.

Therapeutic Applications

Peptides containing D-amino acids like this compound have shown potential therapeutic effects. Some notable applications include:

- Antimicrobial Activity : Research indicates that peptides incorporating D-phenylalanine and proline residues may exhibit antimicrobial properties against various pathogens.

- Anticancer Activity : Preliminary studies suggest that this compound derivatives could inhibit the proliferation of cancer cell lines, although further investigation is required to confirm these effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and related compounds:

- Cytotoxicity Studies : In a study examining cyclic dipeptides, derivatives similar to this compound were tested against cancer cell lines such as HCT-116 and HepG2. Results indicated varying degrees of cytotoxicity, with some compounds exhibiting significant inhibitory effects on cell proliferation .

- Enzyme Interaction Studies : Research on enzyme-substrate interactions demonstrated that this compound could serve as a substrate analog, providing insights into enzyme specificity and potential drug design .

- Structural Analysis : The conformational analysis of peptides containing D-Phe-Pro revealed that such configurations could influence biological activity significantly, suggesting that structural modifications can lead to enhanced therapeutic efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Boc-D-phenylalanine | C₁₅H₁₁N₁O₂ | Standard building block for peptide synthesis |

| Boc-Proline | C₁₄H₁₉N₁O₄ | Stabilizes peptide structures; essential for cyclic peptides |

| Acetylated D-Phe-Pro | C₁₈H₂₃N₂O₄ | Alters solubility; impacts reactivity and biological activity |

| Diketopiperazine | C₈H₈N₂O₂ | Cyclic structure enhances stability; used in drug design |

This compound stands out due to its combination of phenylalanine and proline, allowing for unique structural configurations that influence its biological activity compared to other compounds listed above.

Propiedades

IUPAC Name |

(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRHVPHDENDZTP-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401198018 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38675-10-4 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38675-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.